Cas no 57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI))

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) structure
57100-32-0 structure
Produktname:Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
CAS-Nr.:57100-32-0
MF:C29H36O10
MW:544.590149879456
CID:368776
PubChem ID:121491489

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
    • LogP
    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-
    • Vertisporin
    • SPIRO(4H-3A,22-(EPOXYETHANO)-10,12-METHANO-17H,18H-FURO(2',3':10,11)(1,6)DIOXACYCLOHEXADECINO(3,4-D)(1)BENZOPYRAN-11(12H),2'-OXIRANE)-8,20(5H,22AH)-DIONE, 2,3,10,10A,13A,16-HEXAHYDRO-2,3-DIHYDROXY-10A,15-DIMETHYL-, (2R,2'S,3R,3AR,6Z,10R,10AS,12R,13AR,17AR,21E,21BR)-
    • Q27264150
    • UNII-67OZU70MVI
    • 67OZU70MVI
    • 57100-32-0
    • Inchi: InChI=1S/C29H36O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3,5,11-12,18-20,23-25,32-33H,4,6-10,13-15H2,1-2H3/b5-3-,17-12+/t18-,19-,20-,23+,24-,25-,26-,27-,28-,29+/m1/s1
    • InChI-Schlüssel: LWUKARFJDWIVFQ-FVPSTRAOSA-N
    • Lächelt: CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)CCC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C

Berechnete Eigenschaften

  • Genaue Masse: 544.23084734g/mol
  • Monoisotopenmasse: 544.23084734g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1180
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topologische Polaroberfläche: 133Ų

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Verwandte Literatur

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